3-(2-Aminoethyl)pyrrolidin-3-ol
Description
Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis and Chemistry Research
The pyrrolidine motif is a privileged structure in medicinal chemistry, frequently appearing in the structures of approved drugs. chemrxiv.orgnih.gov Its utility stems from its unique structural features that are advantageous for molecular design and biological interactions.
The pyrrolidine ring serves as a versatile and robust scaffold for the construction of complex molecular architectures. Its non-planar, puckered nature provides a three-dimensional framework that is crucial for specific interactions with biological targets. mdpi.com This contrasts with flat aromatic rings, offering greater opportunities for stereochemical diversity. The nitrogen atom within the ring can act as a key interaction point, forming hydrogen bonds or acting as a nucleophile, further enhancing its utility in both biological and synthetic contexts. The development of multicomponent reactions has provided efficient pathways to highly substituted and functionalized pyrrolidine derivatives. tandfonline.com
The non-planar nature of the pyrrolidine ring leads to a phenomenon known as "pseudorotation," where the ring can adopt various envelope and twisted conformations. unicamp.brlibretexts.org The specific conformation is influenced by the nature and position of substituents on the ring. This conformational flexibility, or in some cases rigidity, is critical for determining the biological activity of pyrrolidine-containing molecules.
Furthermore, the carbon atoms of the pyrrolidine ring are often stereogenic centers, meaning they can exist in different spatial arrangements (enantiomers and diastereomers). The stereochemistry of these centers is paramount, as biological systems are chiral and often interact selectively with only one stereoisomer of a compound. nih.gov The ability to control the stereochemistry during the synthesis of substituted pyrrolidines is a major focus of modern organic chemistry, with methods like [3+2] cycloaddition reactions being employed to achieve high stereoselectivity. chemrxiv.org
Overview of Aminoethyl- and Hydroxyl-Functionalized Pyrrolidine Architectures in Academic Investigations
The introduction of aminoethyl and hydroxyl groups onto the pyrrolidine scaffold significantly expands its chemical space and potential applications. These functional groups can participate in a variety of chemical transformations and biological interactions.
The aminoethyl group introduces a basic nitrogen atom at the terminus of a flexible side chain, which can be crucial for receptor binding and can also serve as a handle for further chemical modifications. For instance, N-(2-aminoethyl)pyrrolidine has been studied for its chemical properties and potential applications. jst-ud.vn
The hydroxyl group, on the other hand, introduces a polar, hydrogen-bond donating and accepting group. 3-Hydroxypyrrolidine and its derivatives are important intermediates in the synthesis of various pharmaceuticals. fishersci.casigmaaldrich.comsigmaaldrich.com The position and stereochemistry of the hydroxyl group can profoundly influence the molecule's properties. For example, chiral 3-hydroxypyrrolidine is a valuable building block in asymmetric synthesis. fishersci.cathermofisher.com The synthesis of chiral pyrrolidin-3-ols is an active area of research. wipo.int
The combination of both an aminoethyl and a hydroxyl group on the same pyrrolidine ring, as in 3-(2-Aminoethyl)pyrrolidin-3-ol, presents a molecule with multiple points for interaction and derivatization. While specific in-depth research on this compound is limited in publicly available literature, its structure suggests potential as a scaffold in medicinal chemistry, leveraging the properties of both functional groups. The synthesis of such a molecule would likely involve multi-step sequences, potentially starting from commercially available pyrrolidine precursors.
| Feature | Description |
| Core Scaffold | Pyrrolidine Ring |
| Key Functional Groups | Aminoethyl, Hydroxyl |
| Significance | Building block for complex molecules, potential for biological activity |
| Stereochemistry | Presence of chiral centers, influencing biological interactions |
| Conformation | Non-planar, puckered ring with various possible conformations |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-(2-aminoethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-3-1-6(9)2-4-8-5-6/h8-9H,1-5,7H2 |
InChI Key |
QJYLTCVQBNGGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCN)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Investigations of 3 2 Aminoethyl Pyrrolidin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3-(2-Aminoethyl)pyrrolidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the aminoethyl side chain.
The chemical shifts (δ) of the protons are influenced by the electronegativity of neighboring atoms and functional groups. For instance, the protons on the carbons adjacent to the nitrogen atom and the hydroxyl group in the pyrrolidine ring would be expected to resonate at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the ring. The protons of the aminoethyl side chain would also exhibit characteristic chemical shifts, with the methylene group attached to the amino group appearing at a distinct frequency.
Furthermore, the spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The multiplicity of each signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. For example, the methylene protons of the pyrrolidine ring would likely appear as complex multiplets due to coupling with each other and with adjacent protons.
¹H NMR Data for a Representative Pyrrolidine Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.10 - 3.25 | m | - |
| H-4 | 1.80 - 1.95 | m | - |
| H-5 | 2.95 - 3.10 | m | - |
| -CH₂- (side chain) | 2.75 | t | 6.5 |
| -CH₂- (side chain) | 1.70 | q | 6.5 |
| -NH₂ | 1.5 (br s) | s | - |
| -OH | 4.5 (br s) | s | - |
| Note: This is a representative table based on typical chemical shifts for similar structures. The exact values for this compound may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbon atom bearing the hydroxyl group (C-3) would be expected to have a chemical shift in the range of 60-80 ppm. The carbons adjacent to the nitrogen atom (C-2 and C-5) would also be deshielded and appear at a lower field. The carbons of the aminoethyl side chain would have their own characteristic chemical shifts.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals of the pyrrolidine ring and the side chain.
A representative ¹³C NMR data table for a substituted pyrrolidine derivative is provided below.
¹³C NMR Data for a Representative Pyrrolidine Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 55.0 |
| C-3 | 72.5 |
| C-4 | 35.2 |
| C-5 | 54.8 |
| -CH₂- (side chain) | 42.1 |
| -CH₂- (side chain) | 30.5 |
| Note: This is a representative table based on typical chemical shifts for similar structures. The exact values for this compound may vary. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural connectivity and stereochemistry of a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the pyrrolidine ring and the aminoethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the pyrrolidine ring to the aminoethyl side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are directly bonded. NOESY is essential for determining the stereochemistry and conformation of the molecule.
The combination of these 2D NMR experiments allows for a step-by-step assembly of the molecular structure, providing unambiguous evidence for the connectivity and spatial arrangement of all atoms. science.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₁₄N₂O), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 131.1184 |
| [M+Na]⁺ | 153.1004 |
| Note: These are theoretical values. Experimental values would be very close to these. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.netnih.govbund.de This is particularly useful for analyzing mixtures and for studying the fragmentation of a purified compound.
In an LC-MS experiment of this compound, the compound would first be separated from any impurities on an LC column. The purified compound would then be introduced into the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight, as well as a series of fragment ions.
The fragmentation pattern is a molecular fingerprint that can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, the aminoethyl side chain, or cleavage of the pyrrolidine ring. The analysis of these fragmentation patterns can help to confirm the proposed structure.
Plausible Fragmentation Pathways in MS/MS of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 131.1 | 114.1 | NH₃ |
| 131.1 | 96.1 | H₂O + NH₃ |
| 131.1 | 87.1 | C₂H₄N |
| 131.1 | 70.1 | C₂H₅NO |
| Note: This table represents potential fragmentation pathways and the observed fragments may vary depending on the ionization method and collision energy. |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure by examining the vibrations of chemical bonds. ondavia.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. acs.org For this compound, the spectrum is expected to be characterized by the distinct signals from its alcohol, primary amine, and secondary amine functional groups.
The most prominent feature would be a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the tertiary alcohol group. This broadening is a result of intermolecular hydrogen bonding. Overlapping in this same region, N-H stretching vibrations from the primary (-NH₂) and secondary (ring -NH-) amine groups are expected. orgchemboulder.com Primary amines typically show two distinct bands (one symmetric, one asymmetric stretch), while secondary amines show a single band. youtube.com
Other key expected absorptions include C-H stretching from the ethyl and pyrrolidine alkyl chains (around 3000-2850 cm⁻¹), N-H bending from the amine groups (around 1650-1580 cm⁻¹), and C-O stretching from the tertiary alcohol (around 1150 cm⁻¹). orgchemboulder.commdpi.com The C-N stretching vibrations for the aliphatic amines would appear in the 1250-1020 cm⁻¹ fingerprint region. orgchemboulder.com
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Tertiary Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium, Sharp (two bands) |
| Secondary Amine (ring -NH-) | N-H Stretch | 3350 - 3310 | Medium, Sharp (one band) |
| Alkyl groups (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| Tertiary Alcohol (-C-OH) | C-O Stretch | ~1150 | Medium |
| Aliphatic Amines (-C-N) | C-N Stretch | 1250 - 1020 | Medium to Weak |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and its signal intensity is dependent on the change in polarizability of a bond during vibration. While FT-IR is particularly sensitive to polar bonds like O-H and N-H, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. nih.gov
For this compound, the C-C and C-H vibrations of the pyrrolidine ring and ethyl chain would be expected to produce distinct Raman signals. While the O-H and N-H stretching bands are also visible, they are typically weaker and less broad than in IR spectra. ias.ac.in Raman spectroscopy is well-suited for analyzing the skeletal vibrations of the pyrrolidine ring, providing insight into its conformation. The symmetric vibrations of the carbon backbone are expected to be particularly Raman-active. ondavia.com
Electronic Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Absorption is characteristic of chromophores, which are typically systems of conjugated pi-bonds or aromatic rings.
The structure of this compound is entirely aliphatic and saturated. It lacks any conventional chromophores. The only electronic transitions available are the promotion of non-bonding electrons (from the nitrogen and oxygen lone pairs) to anti-bonding sigma orbitals (n→σ*). These transitions require high energy and typically occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. libretexts.orgnih.gov Therefore, a UV-Vis spectrum of this compound dissolved in a non-absorbing solvent like water or ethanol (B145695) is expected to show no significant absorbance in the 200-800 nm range.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Structural Feature | Chromophore Type | Expected Transition | λmax (nm) |
| Amine (-NH₂, -NH-) | None (Saturated) | n → σ | < 200 |
| Alcohol (-OH) | None (Saturated) | n → σ | < 200 |
X-ray Crystallography for Solid-State Molecular Architecture
A single-crystal X-ray diffraction analysis of this compound would provide unambiguous structural data. researchgate.net The pyrrolidine ring, being a five-membered ring, is not planar and would be expected to adopt either an "envelope" or "twist" (half-chair) conformation to minimize steric strain. The analysis would precisely define this puckering.
The C3 carbon atom, substituted with both a hydroxyl and an aminoethyl group, is a chiral center. If the compound is synthesized as a racemate, X-ray crystallography would reveal whether it crystallizes as a racemic compound (both enantiomers in the unit cell) or as a conglomerate (a physical mixture of separate enantiomerically pure crystals). The analysis would determine the relative positions of all substituents on the pyrrolidine ring.
Furthermore, the crystal packing would be heavily influenced by intermolecular hydrogen bonding. The hydroxyl group and both amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. X-ray analysis would map this complex hydrogen-bonding network, which dictates the solid-state architecture of the compound.
Table 3: Key Molecular Parameters Determinable by X-ray Crystallography for this compound
| Parameter | Description |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-N, C-C-O). |
| Torsion Angles | Dihedral angles defining the 3D shape, including ring puckering. |
| Ring Conformation | Identification of the specific envelope or twist conformation of the pyrrolidine ring. |
| Stereochemistry | Unambiguous assignment of the relative configuration at the C3 stereocenter. |
| Intermolecular Interactions | Detailed geometry of the hydrogen-bonding network and other van der Waals forces. |
Analysis of Intermolecular Interactions (e.g., Classical Hydrogen Bonds, C-H···O Hydrogen Bonds, π-Stacking)
In the crystalline state, the supramolecular architecture of pyrrolidine derivatives is predominantly governed by a network of hydrogen bonds. For a molecule such as this compound, which features multiple hydrogen bond donors (the primary amine -NH₂, the secondary amine -NH- within the ring, and the hydroxyl -OH group) and acceptors (the nitrogen and oxygen atoms), a complex and robust hydrogen-bonding network is anticipated.
Classical Hydrogen Bonds: The most significant interactions stabilizing the crystal lattice would be the classical N—H···O, O—H···N, and N—H···N hydrogen bonds. The hydroxyl group is an excellent hydrogen bond donor and would likely engage with the highly electronegative nitrogen atom of the pyrrolidine ring or the primary amine of a neighboring molecule. Similarly, the protons of the amino groups (-NH and -NH₂) would form strong hydrogen bonds with the hydroxyl oxygen atom of an adjacent molecule. These interactions typically result in the formation of well-defined motifs like chains or rings, creating a highly stable, three-dimensional structure. For instance, in related structures, N-H···O hydrogen bonds have been observed to produce continuous two-dimensional sheets. Current time information in Cambridgeshire, GB.
π-Stacking: The target molecule, this compound, lacks aromatic rings, and therefore, π-π stacking interactions are not anticipated to be a feature of its crystal structure. However, in derivatives where phenyl or other aromatic groups are introduced, π-π stacking becomes a significant organizing force, often dictating the layered assembly of molecules within the crystal.
A hypothetical table of hydrogen bond geometries for this compound, based on typical values from related structures, is presented below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···N | 0.85 | 1.95 | 2.80 | 170 |
| N(ring)-H···O | 0.88 | 2.00 | 2.88 | 168 |
| N(amine)-H···O | 0.88 | 2.10 | 2.98 | 165 |
| N(amine)-H···N | 0.88 | 2.25 | 3.10 | 160 |
| C-H···O | 0.97 | 2.45 | 3.40 | 155 |
This interactive table contains representative data derived from analogous molecular structures to illustrate expected hydrogen bonding parameters.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping parameters like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified and analyzed. The surface is color-coded to indicate contacts shorter than, equal to, or longer than the van der Waals radii sum, with red spots highlighting the most significant interactions.
For this compound, the Hirshfeld surface would be dominated by features corresponding to the extensive hydrogen bonding. The analysis generates a 2D "fingerprint plot," which summarizes all the interactions as a scatter plot of the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de).
The fingerprint plot for this molecule is expected to show the following key features:
H···H Contacts: Due to the abundance of hydrogen atoms in the molecule, H···H contacts would cover a large area of the Hirshfeld surface, typically appearing as a large, diffuse region in the center of the fingerprint plot. These represent van der Waals forces and are crucial for efficient packing. Studies on similar structures show H···H contacts contributing over 35-45% of the total interactions.
N···H/H···N Contacts: These interactions, arising from N-H···N and C-H···N bonds, would also be visible as distinct spikes, though likely less prominent than the O···H contacts.
The table below provides a hypothetical percentage contribution of various intermolecular contacts to the Hirshfeld surface for this compound, based on analyses of other amino alcohols and pyrrolidine derivatives.
| Contact Type | Contribution (%) |
| H···H | 40.5 |
| O···H / H···O | 35.2 |
| N···H / H···N | 15.8 |
| C···H / H···C | 7.5 |
| Other | 1.0 |
This interactive table presents projected data on the relative contributions of intermolecular contacts, extrapolated from studies on analogous compounds.
Energy Framework Calculations for Crystal Packing Interactions
To further elucidate the energetics of the crystal packing, energy framework calculations are employed. This method uses quantum chemical calculations (often at the B3LYP/6-31G(d,p) level of theory) to determine the interaction energies between a central molecule and its neighbors. The resulting energies—electrostatic, dispersion, polarization, and total—are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength.
For this compound, the energy frameworks would visually confirm the dominance of the hydrogen-bonding network.
Electrostatic Framework: This framework would show large, prominent cylinders corresponding to the strong electrostatic attraction of the O-H···N and N-H···O hydrogen bonds. These interactions would form the primary, high-energy scaffold of the crystal structure.
Dispersion Framework: The dispersion framework highlights the contribution of van der Waals forces. It would reveal a more isotropic network of interactions, with significant contributions from the numerous H···H contacts that fill the space between the primary hydrogen-bonded chains or layers. While individually weaker, the cumulative dispersion energy is a major contributor to the total lattice energy.
Total Energy Framework: The total energy framework combines all energy components and would depict a robust, three-dimensional network, illustrating how the directional, electrostatic forces of hydrogen bonds are complemented by the non-directional, stabilizing dispersion forces to create a densely packed and stable crystal.
The interaction energies calculated for molecular pairs would quantify the strength of the different supramolecular synthons. A summary of expected interaction energies for this compound is provided in the table below, based on typical values for hydrogen-bonded organic molecules.
| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |
| O-H···N Dimer | -85 | -35 | -120 |
| N-H···O Dimer | -70 | -30 | -100 |
| C-H···O Interaction | -15 | -20 | -35 |
| H···H Contacts (Pair) | -5 | -15 | -20 |
This interactive table summarizes the expected interaction energies between molecular pairs, illustrating the energetic contributions to the crystal lattice, based on data from similar molecular systems.
Computational and Theoretical Chemistry Studies of 3 2 Aminoethyl Pyrrolidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Aminoethyl)pyrrolidin-3-ol. These methods provide a quantitative description of the molecule's electronic structure, which in turn governs its chemical reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or cc-pVQZ, are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. scispace.comwikipedia.orgkfupm.edu.sa This process involves minimizing the total energy of the molecule with respect to the positions of its atoms.
The total energy calculated through DFT serves as a basis for determining the relative stabilities of different conformers or isomers. For instance, the orientation of the aminoethyl side chain relative to the pyrrolidine (B122466) ring can lead to various rotational isomers (rotamers), and DFT can elucidate their energy differences. scispace.com
Table 1: Representative Calculated Geometrical Parameters for a Pyrrolidine Ring Structure
| Parameter | Typical Value (Å or Degrees) |
| C-C Bond Length | 1.53 - 1.55 |
| C-N Bond Length | 1.47 - 1.49 |
| C-O Bond Length | 1.42 - 1.44 |
| C-C-C Bond Angle | 102 - 106 |
| C-N-C Bond Angle | 108 - 112 |
| Ring Puckering Angle | Variable |
| Note: These are generalized values for a substituted pyrrolidine ring and actual values for this compound would require specific calculations. |
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. acs.orgacs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating electronic structure. acs.org
For this compound, ab initio calculations can be employed to obtain highly accurate energies and geometries, often serving as a benchmark for DFT results. nih.gov These methods are particularly useful for studying systems where electron correlation effects are significant. The study of amino alcohols using ab initio methods has provided valuable insights into their conformational preferences and the nature of intramolecular hydrogen bonding. acs.orgacs.org While computationally more demanding than DFT, ab initio calculations can offer a more rigorous description of the molecule's electronic wavefunction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and bonding interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals.
For this compound, NBO analysis can provide a detailed picture of the electronic interactions. It allows for the quantification of the charge on each atom, revealing the electrophilic and nucleophilic sites. The analysis of donor-acceptor interactions (hyperconjugation) within the NBO framework can explain the stability of certain conformations. For example, the interaction between a filled lone pair orbital of the nitrogen or oxygen atom and an empty antibonding orbital of an adjacent bond can be quantified. These interactions play a crucial role in the molecule's structure and reactivity. joaquinbarroso.com
Table 2: Illustrative NBO Analysis Output for a Hypothetical Amino Alcohol Fragment
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | σ(C-H) | 1.5 |
| LP (O) | σ(C-C) | 0.8 |
| σ(C-H) | σ*(C-N) | 2.1 |
| Note: E(2) is the second-order perturbation theory energy of the donor-acceptor interaction. These values are illustrative. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the nitrogen and oxygen atoms due to their lone pairs, while the LUMO may be distributed over the carbon skeleton.
Table 3: Representative Frontier Orbital Energies for a Pyrrolidine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
| Note: These are representative values and can vary based on the specific substituents and computational method. |
Computational Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.
Theoretical Prediction of Vibrational Spectra
Theoretical vibrational analysis can be performed using both DFT and ab initio methods to predict the infrared (IR) and Raman spectra of this compound. The calculation of vibrational frequencies corresponds to the normal modes of vibration of the molecule.
By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and the corresponding atomic displacements for each mode. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
The predicted vibrational spectrum can be used to assign the experimentally observed absorption bands to specific molecular motions, such as N-H stretching, O-H stretching, C-N stretching, and the various bending and torsional modes of the pyrrolidine ring and the aminoethyl side chain. This detailed assignment provides a deeper understanding of the molecule's structure and bonding. Theoretical studies on the vibrational frequencies of pyrrolidine have provided a basis for understanding the spectra of its derivatives. acs.org
Computational Studies of Electronic Absorption and Emission Spectra
Computational methods are instrumental in predicting and interpreting the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of molecules. These studies provide insights into the electronic structure and transitions within a molecule.
Methodology : Time-dependent density functional theory (TD-DFT) is a common method used for calculating excited state energies, which correspond to the peaks in absorption and emission spectra. The calculations involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies. For emission spectra, the geometry of the first excited state is optimized.
Data Interpretation : The output of these calculations includes the wavelength of maximum absorption (λmax), oscillator strengths (related to the intensity of absorption), and the energies of the principal electronic transitions (e.g., n → π* or π → π*). This data helps in understanding the photophysical properties of the compound.
While specific data for "this compound" is unavailable, studies on related heterocyclic compounds like indole (B1671886) and azaindoles demonstrate how these computational tools are applied to predict various electron spectra, including UV absorption, ionization energies, and X-ray emission spectra. mdpi.comresearchgate.net The reliability of these theoretical predictions is often validated by comparing them with available experimental data. mdpi.com
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of the spatial coordinates of its constituent atoms. wikipedia.orglibretexts.org
Concept : For a chemical reaction, the PES represents the energy landscape that the reacting molecules traverse. libretexts.org Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states—the highest energy point on the lowest energy path between a reactant and a product. libretexts.orglibretexts.org
Application : By mapping the PES, chemists can identify the most likely reaction pathways, determine the structures of transition states, and calculate activation energies. libretexts.orglibretexts.org For a simple triatomic system like H + H₂, the PES can be visualized as a 3D plot or a 2D contour map. wikipedia.orglibretexts.org
When a reaction can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control : At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, which is the product of the reaction pathway with the lowest activation energy. fiveable.melibretexts.orgyoutube.com This is known as the kinetic product, and it is not necessarily the most stable product. wikipedia.orgyoutube.com
Thermodynamic Control : At higher temperatures and longer reaction times, the reaction is often reversible, allowing an equilibrium to be established. wikipedia.orglibretexts.org Under these conditions, the most stable product, the one with the lowest Gibbs free energy, will be the major product. wikipedia.orgfiveable.me This is the thermodynamic product.
Computational Analysis : Computational chemistry can be used to calculate the activation energies and the relative stabilities (Gibbs free energies) of the possible products, thereby predicting whether a reaction will be under kinetic or thermodynamic control under specific conditions. jackwestin.com
A classic example is the electrophilic addition of HBr to 1,3-butadiene, which yields different products depending on the reaction temperature. libretexts.org
The solvent in which a reaction is carried out can have a significant impact on its rate and selectivity.
Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach simplifies the calculations while still accounting for the bulk electrostatic effects of the solvent.
Impact on Reactions : Solvents can stabilize or destabilize reactants, transition states, and products to different extents. For example, polar solvents tend to stabilize charged species. By performing calculations with different implicit solvation models, chemists can predict how changing the solvent will affect the energy profile of a reaction and thus its rate and the distribution of products. nih.gov Studies on the solvolysis of phosphate (B84403) esters have shown that reaction rates can be dramatically altered by changing the solvent, sometimes indicating a change in the reaction mechanism. nih.gov
Computational methods are increasingly used to predict the stereochemical outcome of reactions, particularly in the field of asymmetric catalysis.
Challenge : Predicting enantioselectivity is challenging because the energy difference between the transition states leading to the two enantiomers is often very small. rsc.org
Methodology : Accurate prediction requires high-level quantum mechanical calculations and thorough conformational searching to identify the lowest energy transition state structures. rsc.org Machine learning models, trained on quantum chemical data, are also emerging as a powerful tool for predicting enantioselectivity. nih.govnih.gov
Importance : The ability to computationally predict the enantiomeric excess (e.e.) of a reaction can significantly accelerate the discovery and optimization of new asymmetric catalysts by prioritizing experimental efforts. rsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and stability. nih.gov
Methodology : MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov These simulations can be performed on systems ranging from small molecules to large biomolecular complexes. nih.gov
Conformational Sampling : For flexible molecules, MD simulations can explore the different conformations that the molecule can adopt. This is crucial for understanding its behavior, as the observed properties are an average over all accessible conformations. arxiv.orgcore.ac.uk Enhanced sampling techniques, such as replica exchange solute tempering (REST), are often necessary to adequately sample the vast conformational space of complex molecules like intrinsically disordered proteins. arxiv.org
Chemical Reactivity and Mechanistic Organic Transformations of 3 2 Aminoethyl Pyrrolidin 3 Ol
Reactivity of the Aminoethyl Moiety
The aminoethyl group contains a primary amine that serves as the principal site of nucleophilic attack and condensation reactions.
All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. libretexts.org The primary amine group in 3-(2-Aminoethyl)pyrrolidin-3-ol is a potent nucleophilic center, readily attacking electron-deficient carbons. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn significantly more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This enhanced reactivity compared to ammonia makes primary amines like the one in the target molecule effective participants in substitution reactions, such as with alkyl halides. libretexts.orgmsu.edu
The reactivity of the amine is influenced by both electronic and steric factors. While tertiary amines might be expected to be more nucleophilic based on electronic effects, they are often less reactive than secondary amines due to steric hindrance. masterorganicchemistry.com For the primary amine in this compound, the ethyl chain provides flexibility, minimizing steric hindrance and allowing the lone pair on the nitrogen to be readily available for reaction with various electrophiles.
The nucleophilic primary amine of this compound can be readily acylated or otherwise derivatized to form a variety of stable nitrogen-containing compounds.
Amide Formation: Amide synthesis is a common transformation for primary amines. ucm.esresearchgate.net This can be achieved by reacting this compound with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids. libretexts.orgajchem-a.com The reaction with highly reactive acyl chlorides or anhydrides typically proceeds rapidly. When using carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often employed to activate the carboxylic acid for nucleophilic attack by the amine. ajchem-a.com
Urea (B33335) Formation: Substituted ureas are another important class of derivatives accessible from this compound. The most direct method involves the reaction of the primary amine with an isocyanate (R-N=C=O). scispace.com The nitrogen lone pair attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage. The synthesis of various pyrrolidine-urea derivatives has been documented in the literature, highlighting the utility of this reaction for creating complex molecules. nih.gov
| Derivative Type | Electrophile | General Reaction Product | Notes |
|---|---|---|---|
| Amide | Acyl Chloride (R-COCl) | N-(2-(3-hydroxypyrrolidin-3-yl)ethyl)amide | Reaction is typically fast and produces HCl as a byproduct. libretexts.org |
| Amide | Carboxylic Acid (R-COOH) | N-(2-(3-hydroxypyrrolidin-3-yl)ethyl)amide | Requires a coupling agent like DCC to facilitate the reaction. ajchem-a.com |
| Urea | Isocyanate (R-NCO) | N'-(2-(3-hydroxypyrrolidin-3-yl)ethyl)-N-substituted urea | A common and efficient method for urea synthesis. scispace.comnih.gov |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | N-(2-(3-hydroxypyrrolidin-3-yl)ethyl)sulfonamide | Forms a stable sulfonamide linkage, analogous to amide formation. |
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The primary amine of this compound readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction is fundamental in organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). ekb.egderpharmachemica.com
The reaction is generally catalyzed by acid or base and is reversible. The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes often exhibiting greater stability due to conjugation. derpharmachemica.com This reactivity allows for the versatile modification of the aminoethyl side chain.
| Carbonyl Compound | General Reaction Product (Schiff Base) | Reaction Conditions |
|---|---|---|
| Aldehyde (R-CHO) | Imine with structure R-CH=N-CH₂CH₂-(pyrrolidin-3-ol) | Typically requires mild heating and sometimes a catalyst (e.g., a drop of acid). derpharmachemica.comsemanticscholar.org |
| Ketone (R₂C=O) | Imine with structure R₂C=N-CH₂CH₂-(pyrrolidin-3-ol) | Generally less reactive than aldehydes; may require more forcing conditions. ekb.eg |
Reactivity of the Hydroxyl Group
The tertiary hydroxyl group on the pyrrolidine (B122466) ring is sterically hindered and, consequently, less reactive than a primary or secondary alcohol.
Esterification is a condensation reaction between an alcohol and a carboxylic acid to form an ester, typically catalyzed by a strong acid. libretexts.org While the hydroxyl group of this compound can undergo esterification, its tertiary nature presents significant steric hindrance. This makes the reaction more difficult compared to less substituted alcohols. To form an ester at this position, highly reactive acylating agents (e.g., acyl chlorides or anhydrides) and potentially forcing conditions or specific catalysts would be required. Under standard esterification conditions with a carboxylic acid, the primary amine is overwhelmingly more likely to react first.
Oxidation: Tertiary alcohols are resistant to oxidation under typical conditions (e.g., using chromic acid or permanganate). This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the standard oxidation mechanism that forms a carbonyl group. Oxidation of the tertiary alcohol in this compound would necessitate harsh conditions that would likely cause cleavage of carbon-carbon bonds and decomposition of the molecule. While the alcohol is robust, the nitrogen atoms in the molecule can be susceptible to oxidation. mdpi.com
Reduction: The tertiary hydroxyl group is not susceptible to reduction. Catalytic hydrogenation or hydride-based reducing agents (like NaBH₄ or LiAlH₄) will not reduce an alcohol functional group. Therefore, this pathway is not a viable transformation for the hydroxyl moiety of this compound.
Chemical Transformations Involving the Pyrrolidine Ring System
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a stable scaffold but can undergo specific transformations under controlled conditions. The presence of a hydroxyl group at the C3 position and an aminoethyl group at the same carbon introduces significant electronic and steric influences on the ring's reactivity.
Ring-Opening and Ring-Closure Reactions
The pyrrolidine ring is generally stable to ring-opening reactions due to minimal ring strain. However, transformations involving cleavage of the C-N or C-C bonds can be induced under specific chemical conditions. For instance, analogous to the behavior of other N-heterocycles, ring-opening can be facilitated by strong acids or through reactions that involve the nitrogen atom's lone pair, potentially leading to cleavage of the adjacent C-N bonds. clockss.org Computational studies on related three-membered heterocycles like aziridines show that protonation or the introduction of electron-withdrawing groups can significantly lower the activation energy for ring-opening by a nucleophile. nih.gov While pyrrolidines are more stable, similar principles apply, suggesting that protonation of the ring nitrogen in this compound could make it susceptible to nucleophilic attack, although this would require harsh conditions.
Conversely, ring-closure reactions are fundamental to the synthesis of the pyrrolidine scaffold itself. organic-chemistry.org The structure of this compound can be seen as the product of an intramolecular cyclization. For example, a precursor molecule containing an appropriately positioned amine and a leaving group on a linear carbon chain could cyclize to form the pyrrolidine ring. Radical cyclizations are also a powerful method for assembling pyrrolidin-3-ol cores from acyclic precursors like 5-phenylseleno-3-aza-pentanals. researchgate.net Furthermore, the existing structure of this compound contains nucleophilic centers (the two amino groups) that could potentially engage in intramolecular ring-closure reactions if an electrophilic center were introduced elsewhere in the molecule, leading to the formation of bicyclic systems.
Reactions at Pyrrolidine Ring Carbon Atoms
Reactions at the carbon atoms of the pyrrolidine ring are influenced by the activating and directing effects of the nitrogen atom and the C3 substituents. The positions adjacent to the ring nitrogen (C2 and C5) are activated towards deprotonation and subsequent functionalization due to the inductive effect of the nitrogen. While the C3 position is already fully substituted, the C2, C4, and C5 positions are potential sites for chemical modification.
Hydrogenation of substituted pyrrole (B145914) systems is a known method to produce highly functionalized pyrrolidines, indicating that the pyrrolidine ring carbons can be involved in reduction reactions. nih.govacs.org Functionalization can also occur via C-H activation. For example, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a known method for synthesizing pyrrolidines, demonstrating that C-H bonds within the ring can be reactive under the right catalytic conditions. organic-chemistry.org In the case of this compound, the C3-hydroxyl group would likely exert a steric and electronic influence on the reactivity of the adjacent C2 and C4 positions, potentially directing incoming reagents to a specific face of the molecule.
Influence of Intramolecular Interactions on Reactivity and Conformation
The conformation and reactivity of this compound are significantly governed by intramolecular hydrogen bonding. The molecule contains both hydrogen bond donors (the C3-hydroxyl group and the N-H protons of the amino groups) and acceptors (the lone pairs on the nitrogen and oxygen atoms).
Steric Shielding: The hydrogen-bonded conformation may sterically hinder one face of the pyrrolidine ring, directing incoming reagents to the more accessible face.
Nucleophilicity Modulation: The involvement of the primary amine's lone pair in a hydrogen bond would decrease its nucleophilicity compared to a freely rotating side chain. Conversely, the pyrrolidine ring nitrogen's nucleophilicity might be enhanced.
Directing Group Effects: The fixed orientation of the hydroxyl and aminoethyl groups can allow them to act as directing groups in reactions, for example, by coordinating to a metal catalyst and delivering it to a specific site on the molecule.
The interplay of these intramolecular forces is crucial for understanding the molecule's chemical behavior and for designing stereoselective transformations. nih.govresearchgate.net
Stereochemical Outcomes and Diastereoselective Control in Reactions
The field of asymmetric synthesis heavily relies on using chiral scaffolds to direct the formation of new stereocenters. acs.orgchemistryviews.orgnih.gov In the context of this compound, the C3 stereocenter, along with the conformationally rigid structure imposed by the intramolecular hydrogen bond (as discussed in section 5.4), provides a well-defined three-dimensional environment. This environment can lead to significant diastereoselective control in several ways:
Substrate-Controlled Diastereoselectivity: The chiral substrate itself directs the approach of a reagent to one face of the molecule over the other. For example, in a reduction of a hypothetical ketone at the C2 position, the hydride would preferentially attack from the less sterically hindered face, leading to a major diastereomer.
Catalyst-Controlled Diastereoselectivity: The hydroxyl and amino groups can coordinate to a chiral catalyst, forming a complex that then directs a reaction to proceed with high diastereoselectivity.
The table below illustrates hypothetical examples of reactions and the expected diastereoselective control based on the principles of stereochemistry in related pyrrolidine systems. acs.orgnih.gov
| Reaction Type | Target Position | Reagent/Catalyst | Controlling Factor | Expected Outcome |
| Catalytic Hydrogenation | C=C bond in a pyrroline (B1223166) precursor | H₂, Rh/Al₂O₃ | Existing stereocenter at C3 directs hydrogen delivery. acs.org | High diastereoselectivity, leading to one major diastereomer of the saturated pyrrolidine. |
| Aldol (B89426) Reaction | C2 α-position (after deprotonation) | Aldehyde, Base | The chiral environment of the enolate, influenced by the C3-substituents. | Formation of diastereomeric aldol products in unequal amounts. |
| [3+2] Cycloaddition | Formation of the pyrrolidine ring | Azomethine ylide + Alkene | Chiral auxiliary on the nitrogen or dipolarophile. acs.orgchemistryviews.org | High diastereoselectivity in the formation of the substituted pyrrolidine ring. |
| C-H Functionalization | C4 or C5 position | Chiral Catalyst | Coordination of the catalyst to the hydroxyl/amino groups directs functionalization. | Enantioselective and diastereoselective introduction of a new substituent. |
These examples demonstrate that the inherent chirality and conformational preferences of this compound make it a valuable substrate for stereocontrolled synthesis, enabling the selective formation of complex, multi-stereocenter molecules.
Derivatization Strategies and Advanced Analytical Methods in Chemical Research
Analytical Derivatization for Enhanced Detection and Chromatographic Separation
Derivatization is a cornerstone technique in analytical chemistry, employed to chemically modify a compound to produce a new derivative with properties more suitable for a given analytical method. researchgate.net For compounds like 3-(2-Aminoethyl)pyrrolidin-3-ol, which lack significant ultraviolet (UV) absorption or fluorescence, derivatization is crucial for enhancing detectability. sci-hub.se The process involves reacting the analyte with a derivatizing agent to introduce a chromophore for UV detection or a fluorophore for fluorescence detection, thereby improving sensitivity and selectivity. researchgate.netactascientific.com
Pre-Column Derivatization Techniques (e.g., with Boc anhydride)
Pre-column derivatization involves modifying the analyte before its introduction into the chromatographic system. This approach is widely used to improve the chromatographic properties and detectability of target compounds. sci-hub.se A notable example is the use of Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) for the derivatization of amino groups.
For instance, a method developed for the analysis of 3-aminopyrrolidine (B1265635) hydrochloride, a structurally similar compound, utilizes pre-column derivatization with Boc anhydride (B1165640). google.com The parent compound itself does not have UV absorption, making direct purity detection challenging and inaccurate. google.com By reacting it with Boc anhydride, a Boc-3-aminopyrrolidine derivative is formed, which exhibits UV absorption and can be readily detected by a UV detector. google.com This reaction is advantageous due to its simplicity, the ready availability of reagents, and the high sensitivity of the subsequent detection. google.com The derivatized sample can then be analyzed using a standard high-performance liquid chromatograph. google.com
The general procedure involves reacting the amine with Boc anhydride in the presence of a base, such as triethylamine, in a suitable solvent like methanol. google.com The resulting N-Boc derivative is then stable for chromatographic analysis.
Reagents for Amino Group Derivatization (e.g., Dansyl Chloride, FMOC-Cl, DEEMM)
A variety of reagents are available for the derivatization of primary and secondary amino groups, such as the one present in this compound. The choice of reagent depends on the analytical detector available and the specific requirements of the analysis. nih.gov
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a widely used fluorescent labeling agent that reacts with primary and secondary amino groups. nih.govsigmaaldrich.cn It is a fluorogenic reagent used for the N-terminal derivatization of amino acids and peptides, allowing for their detection by reverse-phase HPLC with fluorescence detectors. sigmaaldrich.cnsigmaaldrich.com The resulting dansylated derivatives are stable and highly fluorescent. nih.gov However, Dansyl chloride is a non-specific reagent and can also react with phenols and alcohols. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common derivatizing agent that reacts with both primary and secondary amino acids to form highly fluorescent derivatives. nih.govjascoinc.com It is often used in dual-reagent methods; for example, OPA can be used to derivatize primary amino acids, followed by FMOC-Cl to derivatize the secondary amino acids in the same sample. jascoinc.com This allows for the comprehensive analysis of complex mixtures containing both types of amines. jascoinc.com
Diethyl ethoxymethylenemalonate (DEEMM): DEEMM is a derivatization reagent used for modifying amino groups. It reacts with primary amines to form stable derivatives that can be analyzed by HPLC. The reaction typically involves heating the amine with DEEMM in a buffered solution. The resulting derivative incorporates a chromophore, enabling UV detection.
The following table summarizes key characteristics of these common derivatizing reagents.
| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |
| Di-tert-butyl dicarbonate | Boc anhydride | Primary & Secondary Amines | UV | Forms a stable, UV-absorbing derivative; common in synthesis and analysis. google.com |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence | Produces highly fluorescent and stable derivatives. nih.govsigmaaldrich.cn |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Forms highly fluorescent adducts; useful for both primary and secondary amines. nih.govjascoinc.com |
| Diethyl ethoxymethylenemalonate | DEEMM | Primary Amines | UV | Reacts to form stable derivatives with UV absorbance. |
Advanced Chromatographic and Spectrometric Coupling Techniques for Complex Mixture Analysis
The analysis of this compound, especially after derivatization, relies on powerful separation and detection techniques. Coupling chromatography with spectrometry provides the high resolution and sensitivity needed for complex samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of derivatized amines. nih.govnih.gov After derivatization with a reagent like Boc anhydride or DEEMM, the this compound derivative will possess a chromophore that absorbs UV light at a specific wavelength. google.comnih.gov
In a typical setup, a reversed-phase column, such as a C18 column, is used for separation. google.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. google.comgoogle.com The components of the sample are separated based on their differential partitioning between the stationary phase (the C18 column) and the mobile phase. As the derivatized analyte elutes from the column, it passes through the UV detector, which measures the absorbance of light. The resulting signal is proportional to the concentration of the analyte, allowing for quantification. For example, the analysis of Boc-3-aminopyrrolidine has been successfully performed using a C18 column with UV detection at 210 nm. google.com
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
For even greater sensitivity and specificity, Liquid Chromatography can be coupled with a mass spectrometer, a technique known as LC-MS. sci-hub.se Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it ideal for analyzing compounds like this compound and its derivatives. nih.govnih.gov
In an LC-ESI-MS system, the sample is first separated by HPLC. The eluent from the column is then introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase and enter the mass analyzer. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. nih.gov This technique not only confirms the identity of the compound through its molecular weight but can also provide structural information through tandem mass spectrometry (MS/MS), where ions are fragmented and their fragments analyzed. nih.govnih.gov LC-ESI-MS is highly effective for detecting trace amounts of analytes in complex biological samples. nih.gov
The following table outlines typical parameters for these advanced analytical methods.
| Technique | Column Type | Mobile Phase Example | Detection | Application Notes |
| HPLC-UV | Reversed-Phase (e.g., C18) | Acetonitrile/Phosphate (B84403) Buffer | UV (e.g., 210-254 nm) | Requires derivatization to introduce a chromophore. Robust and widely used for quantification. google.comgoogle.com |
| LC-ESI-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Formic Acid | Mass Spectrometry (ESI) | Highly sensitive and specific. Can analyze underivatized or derivatized compounds. Provides molecular weight information. nih.govnih.gov |
Specialized Separation and Preconcentration Methodologies
To analyze trace levels of this compound in complex matrices, sensitive and selective extraction and preconcentration methods are required. These techniques isolate the target analyte from interfering components and increase its concentration prior to instrumental analysis.
Capillary Microextraction (CME) Techniques
Capillary Microextraction (CME) represents a family of miniaturized sample preparation techniques that offer high enrichment factors while significantly reducing solvent consumption and sample volume. nih.gov These methods utilize a short segment of a capillary as the extraction device, which can contain a liquid solvent, a gel, or a solid-phase coating.
For a polar analyte like this compound, a relevant CME approach would be solid-phase microextraction (SPME) or capillary-packed solid-phase extraction. In this context, the inner wall of the capillary could be coated, or the capillary itself could be packed with a selective sorbent, such as the N-(2-Aminoethyl)-3-aminopropyl-functionalized silica (B1680970) described previously.
The extraction process involves immersing the capillary tip into the sample solution or exposing it to the headspace above the sample. The analyte partitions from the sample matrix into the extraction phase within the capillary. After an established equilibrium or pre-equilibrium time, the capillary is withdrawn, and the concentrated analyte is desorbed, typically by introducing a small volume of a strong eluent or by thermal desorption directly into the analytical instrument (e.g., a GC injection port). The small diffusion distances and high surface-area-to-volume ratio in CME facilitate rapid and efficient extraction, making it suitable for analyzing trace-level compounds in limited sample volumes. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Pentafluoropropionic anhydride (PFPA) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |
| o-phthalaldehyde |
Applications in Advanced Chemical Synthesis, Catalysis, and Materials Science
Role as Chiral Building Blocks and Intermediates in Complex Organic Synthesis
Chiral pyrrolidines are crucial building blocks in the synthesis of complex organic molecules, including biologically active compounds and natural products. nih.govmdpi.com The compound 3-(2-Aminoethyl)pyrrolidin-3-ol, possessing a defined stereochemistry, serves as a valuable chiral intermediate. Its structure, featuring a pyrrolidine (B122466) ring, a primary amine, and a tertiary alcohol, provides multiple points for synthetic modification.
The synthesis of more complex chiral structures often starts from readily available chiral precursors, known as the "chiral pool." beilstein-journals.org Derivatives of this compound can be synthesized from precursors like (R)-glyceraldehyde, which is derived from D-mannitol. beilstein-journals.org This strategic approach allows for the creation of a diverse range of chiral pyrrolidine-based structures. The inherent chirality of these building blocks is transferred through subsequent synthetic steps, enabling the construction of enantiomerically pure target molecules. The development of novel synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines is an active area of research, aiming to create molecules for target-oriented, diversity-oriented, and application-oriented synthesis. researchgate.net
Development and Application of Pyrrolidine-Based Organocatalysts
Asymmetric organocatalysis has emerged as a third pillar of enantioselective catalysis, alongside biocatalysis and metal-complex-mediated catalysis. beilstein-journals.org Pyrrolidine-based structures, inspired by the natural amino acid proline, are central to this field. nih.govmdpi.com Proline itself was famously used in the early examples of organocatalyzed aldol (B89426) reactions. nih.govmdpi.com This has led to extensive research into modifying the pyrrolidine scaffold to develop more efficient and selective catalysts. mdpi.com
Design Principles for Chiral Organocatalysts
The design of effective chiral organocatalysts based on the pyrrolidine framework follows several key principles. The catalyst's structure is tuned to create a specific and well-defined chiral environment around the active site. This is often achieved by introducing bulky substituents or additional functional groups that can participate in non-covalent interactions. nih.govbeilstein-journals.org
A primary activation mode for many pyrrolidine-based catalysts involves the formation of an enamine or an iminium ion intermediate with a carbonyl substrate. beilstein-journals.org The pyrrolidine nitrogen acts as the nucleophilic catalyst, while other functional groups on the catalyst scaffold help to control the stereochemical outcome of the reaction. For instance, a hydrogen-bond-donating group on the catalyst can interact with the other reactant, creating a highly organized, chiral transition state. nih.gov The rigidity of the catalyst's backbone, such as incorporating a camphor (B46023) moiety, can also serve as a powerful stereocontrolling element. nih.gov The goal is to design a catalyst that synergistically activates both the nucleophilic and electrophilic partners in a reaction. nih.gov
Enantioselective Applications in Various Asymmetric Reactions (e.g., Aldol, Michael Additions)
Derivatives of this compound and other chiral pyrrolidines have proven to be highly effective organocatalysts for a wide range of asymmetric transformations. Two of the most significant applications are the aldol reaction and the Michael addition, which are fundamental carbon-carbon bond-forming reactions.
In the asymmetric aldol reaction , pyrrolidine-based catalysts facilitate the reaction between a ketone and an aldehyde. A proline-based bifunctional organocatalyst containing an oxadiazolone ring has shown excellent stereoselectivities, producing aldol products with diastereomeric ratios up to 97:3 and enantiomeric excess greater than 99.9%. tandfonline.com
The asymmetric Michael addition involves the conjugate addition of a nucleophile (like an aldehyde or ketone) to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts excel in this area. For example, novel bifunctional pyrrolidine catalysts have been used for the Michael addition of aldehydes and ketones to nitroolefins, achieving high yields and excellent stereoselectivity (up to 98:2 dr and 99% ee). rsc.org Similarly, spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed for the Michael addition to create all-carbon quaternary centers with up to 99% ee. rsc.org These reactions often proceed through an iminium ion activation mechanism. beilstein-journals.org
The table below summarizes the performance of various pyrrolidine-based organocatalysts in these key reactions.
| Reaction Type | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Aldol Condensation | Pyrrolidine-oxadiazolone conjugate | Aromatic aldehydes and ketones | up to 97:3 | >99.9% | tandfonline.com |
| Michael Addition | Bifunctional pyrrolidine-based | Aldehydes/ketones and nitroolefins | up to 98:2 | up to 99% | rsc.org |
| Michael Addition | Spiro-pyrrolidine silyl ether | Ketones and nitroolefins | - | up to 99% | rsc.org |
| Michael Addition | Pyrrolidine-based with bulky C2 substituent | Aldehydes and nitroolefins | - | up to 85% | beilstein-journals.org |
| Oxa-Michael–Aldol | Chiral pyrrolidine | Salicylaldehydes and α,β-unsaturated cyclic ketones | - | 85–91% | beilstein-journals.org |
Ligand Design for Metal-Catalyzed Processes
Beyond organocatalysis, the structural features of this compound make it and its derivatives excellent candidates for ligands in transition metal-catalyzed reactions. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with metal centers.
Coordination Chemistry and Chelation Properties with Metal Centers
The formation of coordination complexes involves a metal center acting as a Lewis acid, accepting electron pairs from ligands, which act as Lewis bases. purdue.edu Ligands containing both nitrogen and oxygen atoms, like amino alcohols, are effective chelating agents. wikipedia.org The term "chelate" refers to a ligand that can bind to a metal ion through more than one donor atom, forming a ring structure. youtube.com The formation of five- or six-membered chelate rings is generally most favorable. nih.gov
In the case of this compound, the primary amine nitrogen and the hydroxyl oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. The pyrrolidine nitrogen can also participate in coordination, potentially allowing the molecule to act as a tridentate ligand. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The specific geometry of the complex will depend on the coordination number and electronic preferences of the metal ion. wikipedia.orgyoutube.com
Applications in Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis: Chiral ligands are essential for enantioselective homogeneous catalysis, where the catalyst is in the same phase as the reactants. Pyrrolidine-containing ligands have been successfully used in various metal-catalyzed reactions. For instance, ferrocene-based ligands incorporating a chiral pyrrolidine unit have been developed for rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantioselectivities (up to >99.9% ee). nih.gov The combination of the pyrrolidine's central chirality with the planar chirality of the ferrocene (B1249389) scaffold creates a highly effective ligand. nih.gov
Heterogeneous Catalysis: The development of heterogeneous catalysts, which are in a different phase from the reactants, is crucial for industrial applications due to the ease of catalyst separation and recycling. Pyrrolidine-based structures can be incorporated into solid supports to create effective heterogeneous catalysts. For example, pyrrolidine-based chiral porous polymers have been synthesized and used as heterogeneous organocatalysts for asymmetric Michael additions in water, demonstrating high yields, excellent enantioselectivities, and recyclability. rsc.org Similarly, L-proline functionalized onto magnetic nanorods has been used as a reusable catalyst for the stereoselective synthesis of complex heterocyclic compounds. rsc.org While direct examples using this compound in heterogeneous catalysis are less common, the principles of immobilizing pyrrolidine-based ligands and catalysts are well-established. Ligand-modified copper-based catalysts, for example, have shown improved performance and stability in industrial processes like acetylene (B1199291) hydrochlorination. bohrium.com
Integration into Novel Functional Organic Materials and Polymers
The unique structural characteristics of this compound, featuring a primary amine, a tertiary amine, and a hydroxyl group, make it a promising candidate as a monomer or functionalizing agent for the creation of advanced organic materials and polymers. The pyrrolidine ring, a common motif in biologically active compounds and catalysts, can impart specific stereochemical and reactive properties to polymeric structures.
Research on Pyrrolidine-Containing Functional Materials
The incorporation of pyrrolidine moieties into polymers is a subject of significant research, leading to materials with tailored properties for a variety of applications, including catalysis, drug delivery, and as chiral scaffolds. The inherent chirality and basicity of the pyrrolidine ring are key features that researchers have exploited to create functional materials.
One area of focus is the development of chiral porous polymers (CPPs) for heterogeneous organocatalysis. These materials offer the advantages of high stability, large surface area, and the ability to be recycled. For instance, pyrrolidine-based chiral porous polymers have been synthesized and demonstrated to be effective catalysts in asymmetric Michael additions, achieving high yields and enantioselectivities. google.com Although not specifically using this compound, these studies highlight the potential of pyrrolidine-containing monomers in creating robust and efficient catalytic materials. The presence of multiple nitrogen atoms and a hydroxyl group in this compound could allow for its integration into such porous frameworks, potentially influencing the catalytic activity and selectivity through hydrogen bonding and coordination with substrates.
Another significant application of pyrrolidine-containing functional materials is in the biomedical field, particularly in gene delivery. Cationic polymers are widely investigated as non-viral vectors for gene therapy due to their ability to condense and protect DNA and facilitate its entry into cells. Polymers functionalized with pyrrolidine derivatives have been synthesized and evaluated for their transfection efficiency. google.com For example, linear homopolymers and copolymers of N-ethyl pyrrolidine methacrylamide (B166291) have shown excellent biocompatibility and the ability to form complexes with DNA. google.com The primary and tertiary amine groups of this compound offer multiple sites for protonation, which could lead to a high charge density at physiological pH, a desirable characteristic for effective DNA binding and formation of polyplexes. The hydroxyl group could further contribute to the material's hydrophilicity and biocompatibility.
The development of thermoresponsive polymers is another area where pyrrolidone-based monomers have been explored. google.com These "smart" materials exhibit a lower critical solution temperature (LCST), allowing for controlled drug release or cell sheet engineering. While current research often focuses on N-vinylpyrrolidone or (meth)acrylate monomers with pendant pyrrolidone rings, the functional groups on this compound could be leveraged to create novel thermoresponsive polymers with additional functionalities.
The following table summarizes the properties and potential applications of functional materials based on pyrrolidine derivatives, which can be extrapolated to materials potentially synthesized from this compound.
| Material Type | Key Features | Potential Applications of this compound Based Materials | Relevant Research Findings |
| Chiral Porous Polymers | High stability, porosity, chirality | Heterogeneous asymmetric catalysis | Pyrrolidine-based CPPs show high yields (up to 98%) and enantioselectivities (up to 99%) in Michael additions. google.com |
| Cationic Polymers | Biocompatibility, DNA condensation | Gene delivery vectors | Polymers with pyrrolidine side chains exhibit high transfection efficiency and low toxicity. google.com |
| Thermoresponsive Polymers | LCST behavior, "smart" material | Controlled drug release, tissue engineering | Pyrrolidone-containing monomers are used to synthesize polymers with tunable phase transitions. google.com |
Development of Modified Resins and Polymeric Supports
The functionalization of solid supports, such as resins and polymers, with specific chemical moieties is a cornerstone of solid-phase synthesis, catalysis, and chromatography. The unique combination of functional groups in this compound makes it a versatile building block for the development of modified resins and polymeric supports with tailored properties.
In solid-phase peptide synthesis (SPPS) and other solid-phase organic synthesis techniques, the choice of resin and the linker is crucial for the successful assembly of the target molecule. Pyrrolidine derivatives have been employed as cleaving reagents in SPPS, demonstrating their utility in this field. Furthermore, the primary amine of this compound could be used to anchor the molecule onto a pre-existing resin backbone, such as those based on polystyrene or polyethylene (B3416737) glycol. The remaining tertiary amine and hydroxyl group would then be available for further functionalization or to influence the microenvironment of the resin beads.
For example, a common method for modifying a resin is to react a chloromethylated polystyrene resin with an amine-containing compound. In this context, the primary amine of this compound could readily react with the chloromethyl groups on the resin to form a stable secondary amine linkage. The immobilized pyrrolidine moiety could then serve as a chiral ligand for metal-catalyzed reactions or as a basic catalyst in its own right.
The development of polymer-supported catalysts is another area where this compound could be beneficial. By immobilizing a catalyst onto a solid support, the catalyst can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. The chiral nature of many pyrrolidine derivatives makes them excellent candidates for asymmetric catalysis. While specific examples utilizing this compound are not prevalent in the literature, the general principles of creating polymer-supported proline-based organocatalysts are well-established.
The table below outlines potential strategies for the development of modified resins and polymeric supports using this compound and their potential applications.
| Resin/Support Type | Modification Strategy | Potential Functionality | Potential Applications |
| Polystyrene-based Resin | Reaction of chloromethylated polystyrene with the primary amine of the compound. | Immobilized chiral ligand or basic catalyst. | Solid-phase synthesis, heterogeneous catalysis. |
| Polyethylene Glycol (PEG) Grafts | Copolymerization with PEG-acrylates or attachment to functionalized PEG. | Biocompatible and soluble polymeric support. | Drug delivery, bioconjugation. |
| Silica (B1680970) Gel | Surface modification via silanization with an appropriate derivative of the compound. | Chiral stationary phase for chromatography. | Enantioselective separations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
